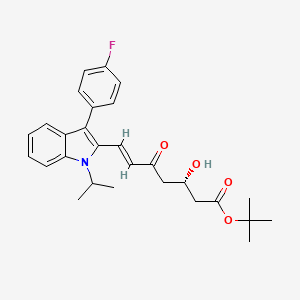![molecular formula C12H22N2O2 B13431499 1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a hydroxy group attached to a bipiperidine structure, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves the reaction of 1,4’-bipiperidine with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the use of sodium hydroxide and chloroform in an ethanol solution, followed by the addition of hydrochloric acid to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bipiperidine structure can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan: A compound with a similar bipiperidine structure, used as an anti-cancer medication.
Topotecan: Another bipiperidine derivative with anti-cancer properties.
Uniqueness
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group and ethanone moiety provide versatility in chemical reactions and potential for diverse applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxypiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-7-4-11(5-8-13)14-6-2-3-12(16)9-14/h11-12,16H,2-9H2,1H3 |
Clave InChI |
OZLWMGSWLGAKJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)N2CCCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


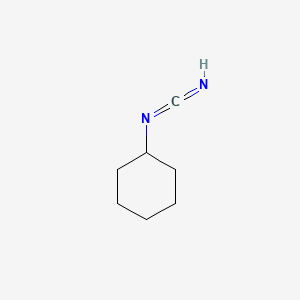
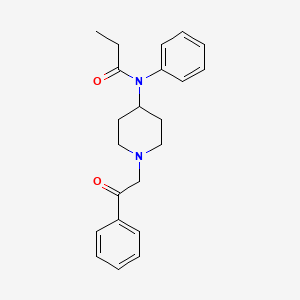

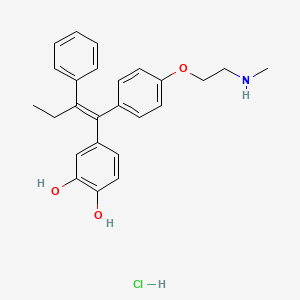
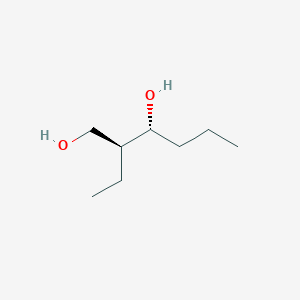
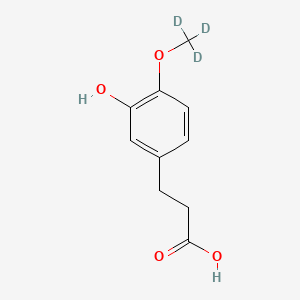
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

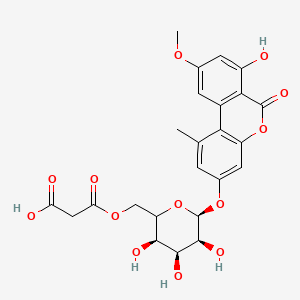
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)


